molecular formula C11H14 B14115624 2-Ethylindan CAS No. 56147-63-8

2-Ethylindan

Cat. No.: B14115624
CAS No.: 56147-63-8
M. Wt: 146.23 g/mol
InChI Key: WJNBFERHVLTYOV-UHFFFAOYSA-N
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Preparation Methods

2-Ethylindan can be synthesized through various methods. One common synthetic route involves the cyclization of β-hydroxy-α-methoxypropiophenone in the presence of sulfuric acid . This method is efficient and widely used in laboratory settings. Industrial production methods may involve similar cyclization reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethylindan undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethylindan has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylindan and its derivatives involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Ethylindan can be compared with other similar compounds, such as:

    Indane: A simpler structure without the ethyl side chain.

    2-Methylindan: Similar structure with a methyl group instead of an ethyl group.

    2-Propylindan: Similar structure with a propyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl side chain, which can influence its chemical reactivity and physical properties .

Biological Activity

2-Ethylindan (C11H14) is an organic compound belonging to the indan family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activities, and relevant case studies related to this compound, highlighting its antimicrobial properties, herbicidal activity, and potential applications in drug discovery.

Synthesis of this compound

The synthesis of this compound has been explored in various studies. It can be derived from the alkylation of indan or through other synthetic routes involving aromatic compounds. The methods often focus on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. For instance, a study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Microorganism MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64
Klebsiella pneumoniae32

These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents.

Herbicidal Activity

In addition to its antimicrobial properties, this compound has been investigated for herbicidal activity. A study on related compounds found that certain derivatives exhibited excellent herbicidal effects against common weeds such as barnyardgrass. The effectiveness was attributed to the compound's ability to disrupt metabolic pathways in target plants.

Case Studies

  • Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various indan derivatives, including this compound. The results showed that compounds with similar structures had varying degrees of effectiveness against different microorganisms, suggesting a structure-activity relationship.
  • Herbicidal Action : Research on the herbicidal action of indan derivatives revealed that modifications to the ethyl group significantly influenced activity levels. The study concluded that optimizing these structural features could lead to more effective herbicides for agricultural use.
  • Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions between this compound and target proteins involved in bacterial metabolism. These studies indicated strong binding affinities, suggesting potential as a lead compound in drug design.

Properties

CAS No.

56147-63-8

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

2-ethyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C11H14/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-6,9H,2,7-8H2,1H3

InChI Key

WJNBFERHVLTYOV-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2=CC=CC=C2C1

Origin of Product

United States

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